2,6-Diaminonicotinic acid

Vue d'ensemble

Description

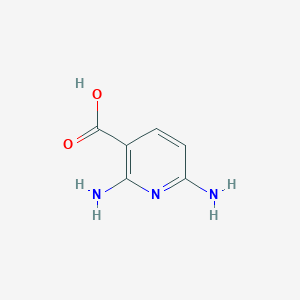

2,6-Diaminonicotinic acid is an organic compound with the molecular formula C₆H₇N₃O₂ It is a derivative of nicotinic acid, characterized by the presence of two amino groups at the 2 and 6 positions on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,6-Diaminonicotinic acid can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloronicotinic acid with ammonia under controlled conditions. The reaction typically takes place in a solvent such as ethanol or water, and the temperature is maintained at around 100°C to facilitate the substitution of chlorine atoms with amino groups .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Diaminonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various derivatives with different functional groups .

Applications De Recherche Scientifique

Pharmaceutical Development

2,6-DANA is primarily recognized for its role as a key intermediate in the synthesis of various pharmaceuticals. Its structural similarity to nicotinic acid allows it to participate in numerous biochemical pathways, making it a valuable compound in drug design.

- Neurological Disorders : Research indicates that derivatives of 2,6-DANA can enhance drug efficacy for neurological conditions by modulating neurotransmitter systems and improving neuroprotective effects. For instance, compounds derived from 2,6-DANA have been studied for their potential to inhibit enzymes involved in neurodegenerative diseases .

- Cancer Therapy : Recent studies have demonstrated that 2,6-DANA esters can reverse chromatin modifications in cancer cells, particularly in pancreatic ductal adenocarcinoma (PDAC). These compounds inhibit 6-phosphogluconate dehydrogenase (6PGD), leading to reduced tumor growth and improved therapeutic outcomes without the neurotoxicity associated with other similar compounds .

Biochemical Research

In biochemical research, 2,6-DANA plays a crucial role in understanding metabolic pathways and enzyme activities:

- Enzyme Inhibition : 2,6-DANA has been shown to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition positions it as a candidate for developing new antibiotics .

- Metabolic Studies : Its metabolites have been studied in various organisms, including Escherichia coli, where they exhibit bacteriostatic effects by interfering with metabolic processes. This highlights the compound's potential for further exploration in metabolic engineering and synthetic biology .

Agricultural Chemistry

The application of 2,6-DANA extends into agricultural chemistry as well:

- Agrochemical Development : Research is ongoing into the use of 2,6-DANA derivatives as potential agrochemicals. These compounds may enhance pest control and crop protection strategies by targeting specific biochemical pathways within pests .

Material Science

In material science, 2,6-DANA is being explored for its potential to improve material properties:

- Polymer Development : The compound can be incorporated into polymers and coatings to enhance durability and functionality. Its unique chemical structure allows for modifications that can lead to materials with specific desirable properties .

Analytical Chemistry

In analytical chemistry, 2,6-DANA serves as a standard in chromatographic techniques:

- Quality Control : Its use as a standard aids in the accurate analysis of complex mixtures in research settings and quality control processes across various industries .

Case Studies and Research Findings

Several studies have documented the applications of 2,6-DANA:

Mécanisme D'action

The mechanism of action of 2,6-diaminonicotinic acid involves its interaction with various molecular targets and pathways. The amino groups on the pyridine ring allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. Additionally, its ability to undergo redox reactions and participate in substitution reactions contributes to its biological activity and potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Nicotinic Acid: Unlike 2,6-diaminonicotinic acid, nicotinic acid lacks amino groups, which significantly alters its chemical properties and applications.

Isonicotinic Acid: This compound has the carboxyl group at the 4-position instead of the 3-position, leading to different reactivity and uses.

2,6-Dichloronicotinic Acid: This precursor to this compound has chlorine atoms instead of amino groups, making it more reactive towards nucleophilic substitution.

Uniqueness: this compound is unique due to the presence of two amino groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound in various fields of research and industry .

Activité Biologique

2,6-Diaminonicotinic acid (2,6-DANA) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of 2,6-DANA, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by two amino groups at the 2 and 6 positions of the pyridine ring. Its chemical formula is CHNO, and it is known for its role as a metabolite in various biological processes.

The biological activity of 2,6-DANA can be attributed to its ability to interact with various biochemical pathways. Key mechanisms include:

- Inhibition of Enzymes : 2,6-DANA has been shown to inhibit certain enzymes involved in metabolic pathways, which can influence cellular processes such as proliferation and apoptosis.

- Modulation of NAD+ Metabolism : Similar to other aminonicotinic acids, 2,6-DANA may affect NAD+ biosynthesis pathways, impacting energy metabolism and redox reactions within cells.

Antimicrobial Properties

Research indicates that 2,6-DANA exhibits antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of aminonicotinic acids could exert bacteriostatic effects through metabolic pathways in Escherichia coli . The compound's structure allows it to interfere with bacterial growth by inhibiting key metabolic enzymes.

Antitumor Activity

Recent investigations have highlighted the potential antitumor properties of 2,6-DANA. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and modulating cell cycle progression. For instance, compounds similar to 2,6-DANA have been tested for their effects on pancreatic ductal adenocarcinoma cells, revealing significant antiproliferative effects .

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli growth | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Modulation of metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study conducted on various aminonicotinic acid derivatives found that 2,6-DANA demonstrated significant antimicrobial activity against multi-drug resistant strains of bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, with results indicating a minimum inhibitory concentration (MIC) comparable to traditional antibiotics.

Case Study 2: Cancer Cell Line Studies

In another study focusing on pancreatic cancer cell lines, treatment with 2,6-DANA resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. The findings underscore the compound's potential as a therapeutic agent in oncology .

Propriétés

IUPAC Name |

2,6-diaminopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11)(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJMLBGHXQRLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597040 | |

| Record name | 2,6-Diaminopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175155-53-0 | |

| Record name | 2,6-Diaminopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.